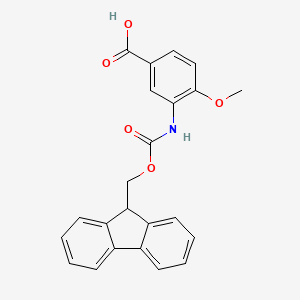

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid

Vue d'ensemble

Description

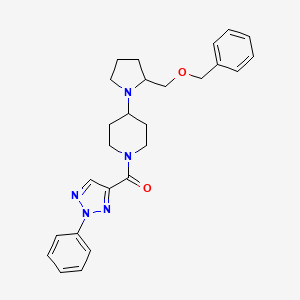

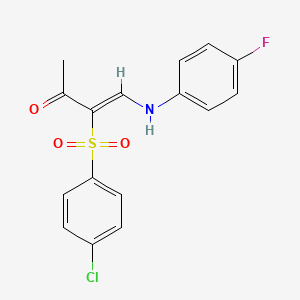

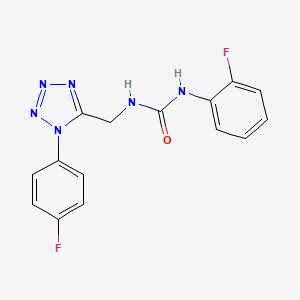

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon, and benzoic acid, which is a simple aromatic carboxylic acid. The presence of the methoxy and carbonyl groups suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, due to the presence of multiple aromatic rings and functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might make it relatively nonpolar and insoluble in water, while the presence of the carboxylic acid group might make it acidic .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “Fmoc-3-amino-4-methoxybenzoic acid”, focusing on unique applications:

Synthesis of Carbazole Alkaloids

“Fmoc-3-amino-4-methoxybenzoic acid” is used as a key building block for the efficient synthesis of carbazole alkaloids such as mukonine and mukonidine via oxidative annulation .

Bioengineered Patch for Heart Repair

This compound has been utilized in creating a conductive cell-delivery construct that serves as a bioengineered patch. This patch can improve electrical propagation and synchronize cardiomyocyte contraction, which is vital for heart repair .

Organic Synthesis and Pharmaceuticals

It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .

Preloaded Diaminobenzoate Resin

A one-step method involving “Fmoc-3-amino-4-methoxybenzoic acid” synthesizes preloaded diaminobenzoate resin, which is used in peptide synthesis .

Tissue Engineering and Organ Regeneration

Matrices formed by self-assembly of this compound are suitable for cell spreading, migration, and proliferation. They are widely used in tissue engineering and organ regeneration due to their biological endogenous molecules and weak intermolecular forces .

Antibacterial Peptide Synthesis

“Fmoc-3-amino-4-methoxybenzoic acid” has been used in the synthesis of Fmoc-Triazine amino acids, which are applied in creating peptides with antibacterial properties .

Mécanisme D'action

Target of Action

It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

It is known that this compound is useful as a coupling agent in peptide synthesis , which suggests that it may interact with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it is likely that this compound affects the pathways involved in protein synthesis and turnover.

Result of Action

Given its role in peptide synthesis , it is likely that this compound influences the structure and function of proteins within the cell.

Action Environment

It is known that this compound is stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-21-11-10-14(22(25)26)12-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHASRZZYFQOPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256935-69-0 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)

![1-Phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2963634.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2963636.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)

![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)

![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)

![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)